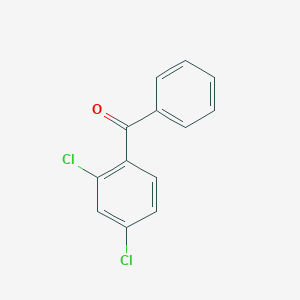

2,4-Dichlorobenzophenone

Description

Nomenclature and Isomeric Considerations of Dichlorobenzophenones

The term "dichlorobenzophenone" can refer to several structural isomers, depending on the positions of the two chlorine atoms on the dual phenyl rings of the benzophenone (B1666685) structure. This isomerism is a critical consideration in research, as it dictates the molecule's physical and chemical behavior. The primary focus of this article is 2,4-Dichlorobenzophenone (CAS: 19811-05-3), which is (2,4-dichlorophenyl)(phenyl)methanone. cymitquimica.com For context and comparison, two of the most frequently studied isomers are detailed below.

2,4'-Dichlorobenzophenone (B146651) is an isomer where one chlorine atom is attached to the 2-position of one phenyl ring and the other is at the 4-position of the second phenyl ring. nist.govnih.gov Its IUPAC name is (2-chlorophenyl)-(4-chlorophenyl)methanone. nist.govnih.gov This compound is a white to off-white crystalline solid. ontosight.aisinohighchem.com It serves as a significant intermediate in the synthesis of various chemicals, including dyes and pharmaceuticals, and is also used as a photoinitiator in polymer production. ontosight.aibiosynth.com For instance, it is utilized in the synthesis of triarylcarbinol analogs of fenarimol (B1672338), which have shown potential as inhibitors of Trypanosoma cruzi, and in the preparation of fatty acid amide hydrolase inhibitors. chemicalbook.comchemdad.com

In the 4,4'-Dichlorobenzophenone (B107185) isomer, a chlorine atom is substituted at the 4-position of each of the two phenyl rings. nist.gov Its IUPAC name is bis(4-chlorophenyl)methanone, and it is often abbreviated as p,p'-DCBP. nist.govchemicalbook.com This compound appears as a faintly yellow or white crystalline powder. chemicalbook.comsinohighchem.com It is recognized as a metabolite of the insecticide DDT and its derivatives. chemicalbook.comlookchem.com In industrial applications, 4,4'-Dichlorobenzophenone is used as an intermediate in the synthesis of agrochemicals and pharmaceuticals. chemimpex.com It is also employed in the production of polymers like polyether-polyketones and acts as a UV filter in various formulations. chemicalbook.comchemimpex.com

| Property | This compound | 2,4'-Dichlorobenzophenone | 4,4'-Dichlorobenzophenone |

| CAS Number | 19811-05-3 guidechem.com | 85-29-0 nist.gov | 90-98-2 sigmaaldrich.com |

| Molecular Formula | C₁₃H₈Cl₂O guidechem.com | C₁₃H₈Cl₂O nist.gov | C₁₃H₈Cl₂O sigmaaldrich.com |

| Molecular Weight | 251.11 g/mol cymitquimica.com | 251.11 g/mol biosynth.com | 251.11 g/mol sigmaaldrich.com |

| Appearance | White to Almost white powder to crystal tcichemicals.com | White to Off-White Solid chemdad.com | Faintly yellow crystalline powder chemicalbook.com |

| Melting Point | 45-49 °C tcichemicals.com | 64 °C biosynth.comchemdad.com | 144-146 °C sigmaaldrich.com |

| Boiling Point | Not specified | 214 °C / 22mmHg chemdad.com | 353 °C sigmaaldrich.com |

| IUPAC Name | (2,4-dichlorophenyl)(phenyl)methanone cymitquimica.com | (2-chlorophenyl)-(4-chlorophenyl)methanone nist.gov | bis(4-chlorophenyl)methanone nist.gov |

Significance of Dichlorobenzophenone Research in Environmental and Biological Contexts

The significance of dichlorobenzophenones in research is largely tied to their environmental persistence and biological interactions. Notably, 4,4'-Dichlorobenzophenone is a known degradation product of the persistent organic pollutant DDT (dichlorodiphenyltrichloroethane) and the related pesticide dicofol (B1670483). chemicalbook.comusj.edu.moresearchgate.net The presence of these metabolites in soil and water serves as an indicator of historical pesticide contamination. usj.edu.moresearcher.life

Research has focused on understanding the environmental fate of these compounds. For example, studies have quantified the levels of 4,4'-dichlorobenzophenone in surface waters to assess environmental risk. usj.edu.mo The microbial degradation of dichlorobenzophenones is another area of active investigation, as the position of chlorine atoms on the benzophenone structure influences the compound's recalcitrance in the environment. canterbury.ac.nz

From a biological perspective, dichlorobenzophenones have been studied for their potential to interact with biological systems. Research has explored the estrogenic effects of DDT transformation products, including 4,4'-dichlorobenzophenone. nih.govresearchgate.net These studies investigate how such compounds might bind to estrogen receptors and potentially disrupt endocrine pathways. nih.govresearchgate.net The photo-reactivity of compounds like 4,4'-dichlorobenzophenone is also of interest, with studies examining the changes in their emission characteristics upon exposure to light. acs.org

Historical Context of Dichlorobenzophenone Discovery and Early Research

The history of dichlorobenzophenone research is intrinsically linked to the development and subsequent environmental monitoring of organochlorine pesticides in the mid-20th century. who.int The discovery of DDT's insecticidal properties led to its widespread use, and later research focused on its metabolic pathways in various organisms and its persistence in the environment. canterbury.ac.nz This led to the identification of metabolites such as DDE (dichlorodiphenyldichloroethylene) and 4,4'-dichlorobenzophenone (p,p'-DCBP). chemicalbook.comnih.gov

Early synthetic chemistry research explored methods for preparing various dichlorobenzophenone isomers. The Friedel-Crafts aroylation reaction, for example, was investigated as a method for synthesizing specific isomers like 2,5-dichlorobenzophenone (B102398) from 1,4-dichlorobenzene, with a focus on achieving high yield and isomeric purity. google.com More recently, dichlorobenzophenone derivatives have been used as starting materials in medicinal chemistry for the discovery and optimization of novel therapeutic agents. For instance, dichlorobenzophenone has been a precursor in the synthesis of derivatives of chlorcyclizine (B1668710) for the treatment of Hepatitis C virus infection. nih.govacs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2,4-dichlorophenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLTYTTRXESKBKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50173531 | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19811-05-3 | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19811-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019811053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50173531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of Dichlorobenzophenones

Synthetic Pathways for 2,4'-Dichlorobenzophenone (B146651)

2,4'-Dichlorobenzophenone is a significant intermediate in organic synthesis. It is utilized in the preparation of triarylcarbinol analogues which have shown potential as potent inhibitors of Trypanosoma cruzi, the parasite responsible for Chagas disease. chemicalbook.comchemdad.com It also serves as a precursor for synthesizing fatty acid amide hydrolase (FAAH) inhibitors. chemicalbook.comchemdad.com

A primary method for its synthesis involves the Friedel-Crafts benzoylation of m-dichlorobenzene. rsc.org This reaction, when conducted in a nitrobenzene (B124822) solution, predominantly yields 2,4-dichlorobenzophenone along with a smaller amount of the 2,6-isomer. rsc.org The compound presents as a white to off-white solid or crystalline powder. chemdad.com

Synthetic Pathways for 4,4'-Dichlorobenzophenone (B107185)

The synthesis of 4,4'-Dichlorobenzophenone is commonly achieved through the Friedel-Crafts acylation of chlorobenzene (B131634) with 4-chlorobenzoyl chloride. chemicalbook.comwikipedia.orgchemicalbook.comchemdad.com This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, most notably aluminum chloride (AlCl₃). wikipedia.orgchemicalbook.com The reaction is generally carried out in a solvent such as petroleum ether. chemicalbook.comwikipedia.orgchemdad.com The process involves the reaction of 4-chlorobenzoyl chloride with chlorobenzene, which results in the formation of 4,4'-dichlorobenzophenone and hydrogen chloride (HCl) as a byproduct. wikipedia.orgchemicalbook.com

| Reactant A | Reactant B | Catalyst | Solvent | Product |

|---|---|---|---|---|

| Chlorobenzene | 4-Chlorobenzoyl Chloride | Aluminum Chloride (AlCl₃) | Petroleum Ether | 4,4'-Dichlorobenzophenone |

The Friedel-Crafts acylation is a fundamental set of reactions developed to attach substituents to an aromatic ring. wikipedia.org The acylation reaction specifically involves the reaction of an aromatic ring (arene) with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, like aluminum chloride, to produce a monoacylated product via electrophilic aromatic substitution. sigmaaldrich.com

This methodology is broadly applicable to the synthesis of various dichlorobenzophenone isomers, with the product distribution being highly dependent on the starting dichlorobenzene isomer. A study on the benzoylation of the three isomeric dichlorobenzenes in a nitrobenzene solvent revealed distinct product outcomes rsc.org:

o-Dichlorobenzene primarily yields 3,4-dichlorobenzophenone.

m-Dichlorobenzene mainly gives this compound.

p-Dichlorobenzene results in the expected 2,5-dichlorobenzophenone (B102398), but also products of rearrangement and dechloro-benzoylation. rsc.org

For the synthesis of isomerically pure 2,5-dichlorobenzophenones from 1,4-dichlorobenzene, research has shown that using a larger molar ratio of the Lewis acid catalyst relative to the aroyl halide reactant can lead to high yields and purities exceeding 99.5%. google.com

| Starting Dichlorobenzene Isomer | Major Dichlorobenzophenone Product | Reference |

|---|---|---|

| ortho-Dichlorobenzene | 3,4-Dichlorobenzophenone | rsc.org |

| meta-Dichlorobenzene | This compound | rsc.org |

| para-Dichlorobenzene | 2,5-Dichlorobenzophenone | rsc.org |

Chemical Reactivity and Derivatization Research of Dichlorobenzophenones

Dichlorobenzophenones can undergo nitration to produce dinitro-dichloro-benzophenones. google.com This reaction can be performed on mixtures of dichlorobenzophenone isomers, including the 2,4'-, 4,4'-, and 2,2'- forms. google.com Conventional nitrating agents such as mixed acid (a combination of nitric acid and sulfuric acid) or fuming nitric acid are typically employed. google.com When using a mixed acid, the reaction proceeds by heating the dichlorobenzophenones with the acid, with preferable reaction temperatures ranging from 50°C to 100°C and reaction times between 2 and 10 hours. google.com The nitration of 4,4'-dichlorobenzophenone with mixed acid has been shown to produce 3,3'-dinitro-4,4'-dichloro benzophenone (B1666685) with a high yield of 95-98%. google.com

Dichlorobenzophenones, particularly 4,4'-dichlorobenzophenone, have been identified as effective photocatalysts or promoters in a variety of modern synthetic transformations. rsc.orgbeilstein-journals.org These compounds function as Hydrogen Atom Transfer (HAT) photocatalysts, where they are excited by light and initiate a reaction by abstracting a hydrogen atom from a substrate. rsc.orgbeilstein-journals.orgacs.org

This reactivity is harnessed in several types of photoinduced reactions:

C-H Thioarylation : A metal-free approach for C(sp³)–H thioarylation has been demonstrated using a photocatalyst, where dichlorobenzophenone was a component of the reaction mixture. researchgate.net

C-H Alkenylation and Allylation : 4,4'-dichlorobenzophenone can be used as a catalytic HAT-promoter for the α-C–H coupling of ethers and amides with alkenyl- and alkynyl sulfones under visible light from a household fluorescent bulb. rsc.org

C-H Arylation : In conjunction with a nickel catalyst, 4,4'-dichlorobenzophenone has been employed as a HAT photocatalyst for the direct arylation of benzylic C–H bonds with aryl bromides under visible light irradiation. beilstein-journals.org

| Reaction Type | Role of Dichlorobenzophenone | Substrates | Reference |

|---|---|---|---|

| C-H Thioarylation | Reaction Component | Arenes, heteroarenes, alkanes | researchgate.net |

| C-H Alkenylation/Allylation | HAT-Promoter | Ethers, amides, sulfones | rsc.org |

| C-H Arylation | HAT Photocatalyst | Benzylic C-H bonds, aryl bromides | beilstein-journals.org |

Development of Soluble Polyetheretherketones from 4,4'-Dichlorobenzophenone

The development of soluble polyetheretherketones (PEEK) has been a significant area of research, driven by the need to overcome the processing limitations of conventional PEEK, which is often insoluble in common organic solvents. sysrevpharm.orgspecialchem.com A key strategy in this endeavor has been the use of 4,4'-dichlorobenzophenone as a more accessible and cost-effective alternative to the traditionally used 4,4'-difluorobenzophenone. sysrevpharm.org Research has focused on modifying the polymer backbone to enhance solubility without compromising the desirable thermal and mechanical properties of PEEK.

One prominent method involves a two-stage synthesis process. sysrevpharm.org In the initial stage, oligo ketones of varying lengths are synthesized through high-temperature polycondensation. sysrevpharm.org This reaction utilizes 4,4'-dichlorobenzophenone and a bisphenol, such as diphenylolpropane or 4,4'-dioxyphthalophenone, in a dimethyl sulfoxide (B87167) medium. sysrevpharm.org The degree of condensation of these oligo ketones can be controlled by adjusting the ratio of the initial monomers. sysrevpharm.org

The second stage employs acceptor-catalytic polycondensation. sysrevpharm.org The synthesized oligo ketones are reacted with a diacid chloride, for instance, 1,1-dichloro-2,2(n-carboxyphenyl)ethylene, in a dichloroethane medium with triethylamine (B128534) acting as an acceptor-catalyst. sysrevpharm.org This approach yields polyetheretherketones with high reduced viscosity and quantitative yields. sysrevpharm.org

A significant outcome of this methodology is the enhanced solubility of the resulting PEEK polymers. sysrevpharm.org These polymers have been found to be soluble in solvents like dichloroethane, chloroform, and tetrachloroethane, while remaining insoluble in alcohols, acetone, and dimethylformamide. sysrevpharm.org The molecular weights of these synthesized polyetheretherketones typically range from 40,000 to 50,000, with polymers derived from shorter oligo ketones exhibiting higher molecular masses. sysrevpharm.org

Another approach to synthesizing soluble poly(aryl ether ketone)s (PEKs) from 4,4'-dichlorobenzophenone involves the incorporation of bulky side groups or specific structural moieties to disrupt chain packing and improve solubility. For example, the synthesis of poly(phthalazinone ether ketone)s has been achieved through the polycondensation of 4,4'-dichlorobenzophenone with a phthalazinone-containing bisphenol in tetramethylene sulfone with potassium carbonate. researchgate.net The resulting amorphous polymers demonstrate good solubility in solvents such as N-methyl-2-pyrrolidone (NMP) and chloroform. researchgate.net

These soluble PEKs exhibit high glass transition temperatures (Tg) ranging from 209–255°C and excellent thermal stability, with 5% weight loss temperatures between 536–554°C in a nitrogen atmosphere. researchgate.net Furthermore, they can be cast into transparent, strong, and flexible films with impressive mechanical properties. researchgate.net

The table below summarizes the properties of soluble polyetheretherketones and their derivatives synthesized using 4,4'-dichlorobenzophenone.

| Polymer Type | Monomers | Solvent for Synthesis | Solubility | Molecular Weight (Mn) | Glass Transition Temp. (Tg) | Tensile Strength |

| Polyetheretherketone | 4,4'-Dichlorobenzophenone, Diphenylolpropane/4,4'-Dioxyphthalophenone, 1,1-dichloro-2,2(n-carboxyphenyl)ethylene | Dimethyl sulfoxide, Dichloroethane | Dichloroethane, Chloroform, Tetrachloroethane | 40,000 - 50,000 | Not Reported | Not Reported |

| Poly(phthalazinone ether ketone) | 4,4'-Dichlorobenzophenone, Phthalazinone-based bisphenol | Tetramethylene sulfone | N-methyl-2-pyrrolidone, Chloroform, Tetrahydrofuran | High | 209–255°C | 99.5–113.8 MPa |

Environmental Occurrence, Fate, and Degradation Pathways of Dichlorobenzophenones

Dichlorobenzophenones as Metabolites and Degradation Products in the Environment

Dichlorobenzophenones (DCBPs) are chemical compounds that are not typically produced for direct commercial use but are primarily found in the environment as metabolites or degradation products of other widely used chemicals. Their presence is a key indicator of the breakdown of certain legacy and current-use pesticides.

The acaricide dicofol (B1670483) is a significant source of dichlorobenzophenones in the environment. Dicofol itself is structurally related to DDT and its degradation leads to the formation of different DCBP isomers. The primary metabolite of dicofol is 4,4'-dichlorobenzophenone (B107185) (4,4'-DCBP), which is formed through the degradation of the main isomer in technical dicofol, p,p'-dicofol. ubbcluj.roresearchgate.neteurl-pesticides.eu The o,p'-isomer of dicofol degrades to form 2,4'-dichlorobenzophenone (B146651) (2,4'-DCBP). epa.govepa.gov

The degradation of dicofol to DCBP can occur through several abiotic and biotic processes. It is known to be unstable under alkaline conditions, readily degrading to p,p'-DCBP. eurl-pesticides.eunih.gov This degradation is a result of a hydroxide (B78521) ion-catalyzed elimination of a trichloromethyl anion, which then forms chloroform. nih.gov Photodegradation, or breakdown by UV light, also contributes to the formation of DCBP from dicofol. eurl-pesticides.eunih.gov

Under aerobic conditions in soil, o,p'-dicofol has been shown to degrade with a half-life of 7.6 days, producing 2,4'-DCBP as one of the major degradation products. epa.gov Similarly, p,p'-dicofol degrades in aerobic soil with a half-life of 43 days, with 4,4'-DCBP being a major degradate. epa.gov The persistence of these DCBP metabolites is a concern, as they can be more stable than the parent dicofol compound. epa.govpops.int

The rate of dicofol hydrolysis is highly dependent on pH. For instance, the half-life of p,p'-dicofol is 85 days at a pH of 5, but decreases to 64 hours at pH 7 and only 26 minutes at pH 9. eurl-pesticides.eu A similar trend is observed for o,p'-dicofol, with half-lives of 47 days, 8 hours, and 9 minutes at pH 5, 7, and 9, respectively. epa.govepa.gov In all these hydrolysis scenarios, DCBP is a major degradation product. epa.govepa.gov

Table 1: Degradation of Dicofol Isomers and Formation of DCBPs

The persistent organochlorine pesticide DDT is another significant precursor to 4,4'-dichlorobenzophenone in the environment. Although banned in many countries, its historical use and persistence mean that its degradation continues to release metabolites into various environmental compartments. dergipark.org.tr The metabolic transformation of DDT can lead to the formation of 4,4'-DCBP. lookchem.comresearchgate.net

The degradation of DDT can proceed through both aerobic and anaerobic pathways. Under anaerobic conditions, a common pathway involves the formation of several intermediates before yielding 4,4'-DCBP, which is often considered a key intermediate or even an end product in some anaerobic degradation sequences. dergipark.org.tr Fungi, particularly white-rot and brown-rot fungi, have been shown to play a role in the degradation of DDT to 4,4'-DCBP. nih.govnih.govresearchgate.net For example, the white-rot fungus Phanerochaete chrysosporium can metabolize DDT to intermediates including 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane (DDD), dicofol, and ultimately 4,4'-DCBP. nih.gov Similarly, brown-rot fungi can transform DDT to DDE, then to DDD, and subsequently to 4,4'-DCBP. researchgate.net

Environmental Monitoring and Distribution Studies of Dichlorobenzophenones

Environmental monitoring studies have confirmed the presence of dichlorobenzophenones in various environmental matrices, reflecting their formation from the degradation of parent pesticides.

The Pearl River Delta is an area that has seen significant agricultural and industrial activity, leading to the contamination of its surface waters with various pollutants, including organochlorine pesticides and their metabolites. researchgate.netnih.gov Studies conducted in this region have detected 4,4'-dichlorobenzophenone in surface waters. researchgate.netnih.govusj.edu.mo

In a study of surface waters in Hong Kong and Macao, which are part of the Pearl River Delta, 4,4'-DCBP was quantified. nih.govusj.edu.mo The mean concentration of 4,4'-DCBP was found to be higher in Hong Kong (12.50 ng/L) compared to Macao (4.05 ng/L). nih.govusj.edu.mo The presence of this metabolite is attributed to the use of dicofol as a pesticide and potentially the use of DDT in antifouling paints for ships. nih.govusj.edu.mo It is noted that the levels of 4,4'-DCBP in all samples that were above the limit of quantification exceeded the European Union's environmental quality standard for dicofol in surface waters, which is 0.32 ng/L. usj.edu.mo

Dichlorobenzophenones, being degradation products of soil-applied pesticides, are also found in soil environments. The persistence of these compounds in soil is a key factor in their environmental fate. 2,4'-Dichlorobenzophenone has a low mobility in soil, with a reported soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 2885, indicating a tendency to adsorb to soil particles. apolloscientific.co.uk

Studies on the aerobic metabolism of dicofol in soil have demonstrated the formation and persistence of DCBP isomers. In silt loam soil, o,p'-dicofol degrades to produce 2,4'-DCBP, among other products, which are described as being very persistent. epa.gov Similarly, the degradation of p,p'-dicofol in soil leads to the formation of persistent 4,4'-DCBP. epa.gov The half-life of dicofol in soil is reported to be around 60 days, during which it can degrade to DCBP. wikipedia.org

Mechanistic Studies of Dichlorobenzophenone Degradation

While dichlorobenzophenones are primarily known as degradation products, there is also research into their own degradation pathways. Understanding these mechanisms is crucial for assessing their ultimate fate in the environment.

The degradation of dichlorophenols, which are structurally related to dichlorobenzophenones, has been studied using various microorganisms. For instance, the fungus Tritirachium sp. has been shown to degrade 2,4-dichlorophenol (B122985), expressing dioxygenase activity and producing a dechlorinated cleavage product, indicating assimilation of the xenobiotic. mdpi.com The white-rot fungus Phanerochaete chrysosporium also degrades 2,4-dichlorophenol through a pathway involving oxidative dechlorination. nih.gov

While specific studies focusing solely on the microbial degradation of 2,4-dichlorobenzophenone are less common, the principles observed in the degradation of related chlorinated aromatic compounds provide insights into potential pathways. These pathways often involve hydroxylation and ring cleavage reactions catalyzed by microbial enzymes.

Aerobic Degradation Pathways

Under aerobic conditions, this compound can be transformed through several metabolic processes. For instance, the degradation of the o,p'-isomer of dicofol, which is structurally related to this compound, in silt loam soil at pH 7.5 results in the formation of this compound (o,p'-DCBP) as a major product. epa.gov The half-life for the degradation of o,p'-dicofol under these conditions is reported to be 7.6 days. epa.gov The degradation process also yields other products such as 1-(2-chlorophenyl)-1-(4'-chlorophenyl)-2,2-dichloroethanol (o,p'-FW-152), chlorobenzoic acid (CBA), 3-hydroxy-2,4'-dichlorobenzophenone (3'-OH-o,p'-DCBP), and 2,4'-dichlorobenzhydrol (o,p'-DCBH). epa.gov These resulting degradates are noted to be very persistent and structurally similar to the parent compound. epa.gov

Research on the aerobic degradation of the pesticide DDT by Alcaligenes eutrophus A5 suggests that DDT is initially oxidized by a dioxygenase enzyme. asm.org This leads to the formation of hydroxylated intermediates which are then subject to ring fission, ultimately yielding 4-chlorobenzoic acid as a major stable intermediate. asm.org While this pathway is for DDT, the structural similarities suggest that dichlorobenzophenones could undergo similar oxidative degradation.

Fungi also play a role in the aerobic degradation of chlorinated compounds. For example, the soil fungus Mortierella sp. has been shown to degrade 2,4-dichlorophenol (2,4-DCP) through hydroxylation to dichlorocatechol, followed by methylation to dichloroguaiacol, or through oxidative dechlorination to 2-chloro-hydroquinone and subsequent reductive dehalogenation to hydroquinone. mdpi.com

Anaerobic Degradation Pathways

Under anaerobic conditions, the degradation of dichlorobenzophenones also occurs, often through reductive dechlorination. koreascience.krfrtr.gov In studies of estuarine sediment, trace amounts of dichlorobenzophenone (DBP) were detected in slurries amended with p,p'-DDT or p,p'-DDD. nih.gov This suggests that under anaerobic conditions, DDT and its metabolites can be transformed into DBP. nih.gov The transformation of DDT to DDD is considered a positive step as DDD is less persistent than DDE, the primary aerobic metabolite of DDT, and can be further broken down into less toxic compounds like dichlorobenzophenone. researchgate.net

Supplemental information from environmental fate assessments indicates that under anaerobic conditions, degradates such as DCBP, DDE, 3-OH-DCBP, and 2-OH-DCBH have been tentatively identified from the degradation of dicofol. epa.govepa.gov The process of reductive dechlorination is a key mechanism in anaerobic environments, where chlorinated organic compounds act as electron acceptors. frtr.gov The addition of substances like goethite and dithionite (B78146) has been shown to enhance the anaerobic dechlorination of related compounds like HCB in soil. researchgate.net

Photodegradation Studies of Dichlorobenzophenones in Aqueous Solutions

Photodegradation is another significant pathway for the breakdown of dichlorobenzophenones in aquatic environments. scispace.comuc.pt The aqueous photolysis half-life for o,p'-dicofol is 28 days in a pH 5 buffer, with 2,4'-dichlorobenzophenone being a major degradation product. un.org In non-sensitized solutions at pH 5, o,p'-dicofol degrades with a half-life of 14.8 days, while in sensitized solutions, the half-life is significantly shorter at 1 day. epa.gov In the dark, the half-life extends to 32 days. epa.gov

The photodegradation of the related compound fenarimol (B1672338) in aqueous solutions shows that the primary and secondary photoproducts can differ from those observed in organic solvents, highlighting the importance of environmental conditions. core.ac.uk For 2,4-dichlorophenol, photocatalytic degradation using nanomaterials like silver halides has been studied, with Ag/AgBr showing high efficiency under both UV and visible light. nih.gov However, the photocatalytic degradation of 4,4′-dichlorobenzophenone has been found to be less efficient compared to other pesticides. researchgate.net

Table 1: Photodegradation Half-lives of o,p'-Dicofol in Water

| Condition | Half-life | Major Degradate |

|---|---|---|

| Aqueous photolysis (pH 5 buffer) | 28 days | 2,4'-Dichlorobenzophenone |

| Non-sensitized (pH 5) | 14.8 days | 2,4'-Dichlorobenzophenone |

| Sensitized | 1 day | 2,4'-Dichlorobenzophenone |

| Dark | 32 days | 2,4'-Dichlorobenzophenone |

Biodegradation by Microorganisms (e.g., Fungi)

Fungi, particularly white-rot fungi, are proficient in degrading complex organic pollutants like dichlorobenzophenones. dokumen.pubnih.govunl.pt These fungi possess powerful extracellular enzymatic systems that can break down a wide range of xenobiotics. dokumen.pubnih.gov For example, Aspergillus niger has been shown to convert 4,4'-dichlorobenzophenone to 4-chlorobenzophenone (B192759) and a methylated 4-chlorobenzophenone. nih.gov In another instance, Aspergillus niger and Penicillium brefeldianum were found to convert significant percentages of DDT into water-soluble and unidentified products. nih.gov

The degradation of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) by fungi like Aspergillus penicilloides and Mortierella isabellina has been documented, with 2,4-dichlorophenol (2,4-DCP) being a transient byproduct. mdpi.comnih.gov This indicates that fungi can metabolize chlorinated aromatic compounds. mdpi.comnih.gov The degradation capabilities of fungi are often attributed to their robust metabolic capacity and the production of various enzymes. researchgate.net

Fungal Bioconversion Mechanisms (e.g., Oxidative Dechlorination)

Fungal bioconversion of chlorinated aromatic compounds often involves oxidative dechlorination. dokumen.pubnih.gov White-rot fungi like Phlebia lindtneri and Phlebia brevispora metabolize DDT to 4,4-dichlorobenzophenone (DBP) and other metabolites. nih.gov When DBP is used as a substrate, these fungi can produce hydroxylated metabolites, a process that can be inhibited by cytochrome P-450 inhibitors, suggesting the involvement of this enzyme system. nih.gov The degradation of DDT by the brown-rot fungus Gloeophyllum trabeum also leads to the formation of DBP through oxidative dechlorination. researchgate.net

The degradation of 2,4-dichlorophenol by the soil fungus Mortierella sp. involves hydroxylation and oxidative dechlorination as key steps. mdpi.com This highlights the diverse enzymatic machinery that fungi employ to break down xenobiotic compounds. nih.gov The initial step in the degradation of 2,4-D by Aspergillus niger is dechlorination to produce 2-chlorophenoxyacetic acid. mdpi.com

Environmental Mobility and Persistence of Dichlorobenzophenones

This compound is considered to have low mobility in soil, with a reported KOC (Organic Carbon-Water Partition Coefficient) of 2885. apolloscientific.co.uk Its low water solubility also suggests it is not likely to be mobile in the environment. fishersci.com

Table 2: Chemical Compounds Mentioned

Biological Activity and Toxicological Research of Dichlorobenzophenones

Investigations into Biological Activity of Dichlorobenzophenone Derivatives

Dichlorobenzophenone derivatives have been synthesized and evaluated for various biological activities, demonstrating their potential in targeting infectious diseases and cancer.

2,4'-Dichlorobenzophenone (B146651) has been identified as a key intermediate in the synthesis of compounds with significant biological inhibitory effects. It is used in the creation of fenarimol (B1672338) analogs, which have shown potent inhibitory action against Trypanosoma cruzi, the parasite responsible for Chagas disease. chemicalbook.comtheclinivex.comsmolecule.com Research has demonstrated that compounds derived from 2,4'-dichlorobenzophenone can effectively inhibit the growth of T. cruzi epimastigotes in culture and reduce the infectivity of trypomastigotes in cell-based assays. nih.gov Specifically, the compound known as Lilly 18947 (2,4-dichloro-6-phenylphenoxyethyl diethylamine), an inhibitor of cytochrome P450, has shown trypanocidal action against T. cruzi. nih.gov Concentrations as low as 50 micromol/L led to the complete disappearance of parasites in culture by the fourth day. nih.gov

Furthermore, 2,4'-Dichlorobenzophenone serves as a precursor for the synthesis of inhibitors for fatty acid amide hydrolase (FAAH). chemicalbook.comtheclinivex.com FAAH is an enzyme that breaks down endocannabinoids, and its inhibition is a therapeutic strategy for pain and central nervous system disorders. nih.gov The development of selective FAAH inhibitors is a significant area of research, with various chemical classes, including carbamates, being investigated. escholarship.org

A study on thiosemicarbazones, some of which are derived from benzophenones, found them to be slow, reversible, competitive inhibitors of cruzain, a critical cysteine protease in Trypanosoma cruzi. tdl.org

Benzophenone (B1666685) derivatives have been a subject of interest in anticancer research due to their wide range of biological activities. researchgate.net Some benzophenone-based compounds have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a derivative, 4,4'-dihydroxybenzophenone-2,4-dinitrophenylhydrazone (A-007), has undergone phase I clinical trials for advanced cancer. nih.gov Modifications of the A-007 structure have led to the synthesis of analogs with significantly improved cytotoxic activities against human solid tumors. nih.gov

Research into the structure-activity relationship of benzophenone derivatives suggests that specific structural features, such as the presence of a proton donor in certain positions, may be crucial for their cytotoxic activity. researchgate.net In addition to their anticancer potential, some benzophenone derivatives have exhibited antimicrobial properties, showing inhibitory activity against both Gram-positive and Gram-negative bacteria.

Ecotoxicological Assessments of Dichlorobenzophenones

Dichlorobenzophenones are considered environmental contaminants, and their presence in aquatic ecosystems is a cause for concern. apolloscientific.co.uk 4,4'-Dichlorobenzophenone (B107185) has been quantified in surface waters, with concentrations varying by location. usj.edu.mo Ecotoxicological studies have been conducted to determine the potential risk these compounds pose to aquatic organisms. apolloscientific.co.uk

For example, the toxicity of 4,4'-DCBP has been evaluated in species like Artemia salina and Daphnia magna. usj.edu.mo These tests determine the concentration of a substance that is lethal (LC50) or causes a non-lethal effect, such as immobility (EC50), to 50% of a test population. While the levels of 4,4'-DCBP found in some environments were below the concentrations found to be toxic in these studies, the potential for long-term adverse effects in the aquatic environment remains a concern. apolloscientific.co.ukusj.edu.mo The bioconcentration potential of these chemicals, meaning their ability to accumulate in organisms at higher concentrations than in the surrounding environment, is also a key factor in assessing their ecotoxicological risk. pic.int

| Compound | Test Organism | Endpoint | Value |

|---|---|---|---|

| 4,4'-Dichlorobenzophenone | Artemia salina | EC50 | 0.27 mg/L usj.edu.mo |

| 4,4'-Dichlorobenzophenone | Daphnia magna | EC50 (48h) | 0.17 mg/L usj.edu.mo |

| 4,4'-Dichlorobenzophenone | Daphnia magna | LC50 (48h) | 0.26 mg/L usj.edu.mo |

Toxicity in Aquatic Organisms (e.g., Artemia salina, Daphnia magna)

Limited specific toxicological data is available for 2,4-Dichlorobenzophenone (2,4-DCBP) concerning the aquatic organisms Artemia salina (brine shrimp) and Daphnia magna (water flea). Safety data sheets for this compound classify it as "very toxic to aquatic life with long lasting effects," indicating a potential for significant environmental impact. apolloscientific.co.uk However, precise median lethal concentration (LC50) or median effective concentration (EC50) values from direct studies on these species are not readily found in the public literature. hpc-standards.com

In contrast, a study on the isomeric compound, 4,4'-Dichlorobenzophenone (4,4'-DCBP), provides specific toxicity values. For Artemia salina, a 24-hour EC50 of 0.27 mg/L was determined, and for Daphnia magna, a 48-hour EC50 of 0.17 mg/L and a 48-hour LC50 of 0.26 mg/L were reported. usj.edu.monih.gov These findings for the 4,4'- isomer highlight the potential for dichlorobenzophenones to be toxic to aquatic invertebrates at low concentrations.

The U.S. Environmental Protection Agency (EPA) has used models like ECOSAR to estimate the toxicity of major degradates of the pesticide dicofol (B1670483), including dichlorobenzophenone (DCBP). These estimations suggest that the toxicity of DCBP is similar to that of the parent compound, dicofol. pops.int Dicofol itself is classified as highly toxic to aquatic life. pops.int

Toxicity Data for Dichlorobenzophenone Isomers in Aquatic Organisms

| Compound | Organism | Exposure Time | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|---|

| This compound | Aquatic Life | - | Classification | Very toxic with long lasting effects | apolloscientific.co.uk |

| 4,4'-Dichlorobenzophenone | Artemia salina | 24 hours | EC50 | 0.27 | usj.edu.monih.gov |

| 4,4'-Dichlorobenzophenone | Daphnia magna | 48 hours | EC50 | 0.17 | usj.edu.monih.gov |

| 4,4'-Dichlorobenzophenone | Daphnia magna | 48 hours | LC50 | 0.26 | usj.edu.monih.gov |

Risk Evaluation in Environmental Contexts

A formal environmental risk assessment specifically for this compound is not extensively documented in available literature. However, its potential for environmental risk can be inferred from its properties and its origin as a breakdown product of other chemicals.

This compound is a known metabolite of the fungicide fenarimol and a secondary metabolite of the acaricide dicofol. ubbcluj.ro Dicofol and its degradation products, including DCBP, are noted for their persistence in the environment. pops.intepa.gov The persistence of these compounds, combined with their toxicity to aquatic organisms, suggests a potential for long-term environmental risk.

A risk assessment conducted for 4,4'-Dichlorobenzophenone in the Pearl River Delta, based on its measured environmental concentrations and toxicity data, concluded a low environmental risk in that specific context. usj.edu.mo However, it is important to note that this assessment was for the 4,4'- isomer, and the environmental concentrations and conditions may vary significantly in other locations. The classification of this compound as "very toxic to aquatic life with long lasting effects" underscores the need for caution and further investigation into its environmental risk profile. apolloscientific.co.uk

Toxicological Mechanisms and Metabolite Analysis (General Reference to Dichlorophenoxyacetic acid as context)

The precise toxicological mechanisms of this compound are not fully elucidated. However, insights can be drawn from related compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The toxic action of 2,4-D is thought to involve the induction of free radical reactions, leading to oxidative stress and subsequent cellular damage, which can result in apoptosis (programmed cell death). orst.edu Studies have shown that metabolites of pesticides can sometimes be more toxic than the parent compound. For instance, 2,4-Dichlorophenol (B122985) (2,4-DCP), a major metabolite of 2,4-D, has been shown to be more toxic to certain organisms than 2,4-D itself. nih.gov This suggests that the metabolic transformation of chlorinated compounds does not always result in detoxification.

This compound is itself a metabolite of the pesticides dicofol and fenarimol. ubbcluj.ro The degradation of dicofol can lead to the formation of both 2,4- and 4,4-dichlorobenzophenone. epa.gov Further metabolism of this compound could potentially occur in the environment or within organisms, but specific metabolites of 2,4-DCBP are not well-documented in the available scientific literature. The analytical methods for detecting dichlorobenzophenone isomers and their parent compounds in various matrices, such as vegetables, often involve gas chromatography-mass spectrometry (GC-MS). ubbcluj.ro

Advanced Analytical Methodologies for Dichlorobenzophenone Quantification and Characterization

Chromatographic Techniques for Dichlorobenzophenone Analysis

Chromatography is a fundamental technique for separating mixtures into their individual components. libretexts.orgtamu.edu It relies on the differential partitioning of analytes between a stationary phase and a mobile phase. libretexts.orgtamu.edu For the analysis of 2,4-Dichlorobenzophenone, several chromatographic methods are particularly effective.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where components are separated based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.

The electron ionization (EI) mass spectrum of 2,4'-Dichlorobenzophenone (B146651) is characterized by a molecular ion peak and several fragment ions. The National Institute of Standards and Technology (NIST) maintains a reference mass spectrum for 2,4'-Dichlorobenzophenone, which is essential for its identification in unknown samples. nist.gov Key mass-to-charge (m/z) values in the GC-MS spectrum of 2,4'-Dichlorobenzophenone include the top peak at m/z 139, a second highest at m/z 141, and a third highest at m/z 111. nih.gov

Interactive Table: Key GC-MS Spectral Data for 2,4'-Dichlorobenzophenone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₈Cl₂O | nist.gov |

| Molecular Weight | 251.108 g/mol | nist.gov |

| CAS Registry Number | 85-29-0 | nist.gov |

| Top Peak (m/z) | 139 | nih.gov |

| 2nd Highest Peak (m/z) | 141 | nih.gov |

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of compounds like dichlorobenzophenones. deswater.comnih.gov It is particularly suitable for non-volatile or thermally labile compounds that are not amenable to GC analysis. deswater.com HPLC separates components in a liquid mobile phase that is pumped through a column packed with a solid stationary phase.

A common mode for analyzing dichlorobenzophenones is reverse-phase (RP) HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. deswater.comsielc.com For the analysis of 4,4'-Dichlorobenzophenone (B107185), a simple RP-HPLC method can be employed using a mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid. sielc.com The retention time is influenced by the composition of the mobile phase, allowing for method optimization. helixchrom.com Detection is often achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance. deswater.comnih.gov

Interactive Table: Example HPLC Conditions for Related Compounds

| Parameter | Condition for 4,4'-Dichlorobenzophenone | Condition for 2,4-D | Source |

|---|---|---|---|

| Column | Newcrom R1 (Reverse Phase) | 100-5-C18 (250 mm × 4.6 mm) | deswater.comsielc.com |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid | Acetonitrile, Deionized Water, Acetic Acid (80:19.5:0.5) | deswater.comsielc.com |

| Flow Rate | Not specified | 1 mL/min | deswater.com |

Paper chromatography is a simple and cost-effective chromatographic technique that can be used for the separation of chemical substances. libretexts.orgtamu.edu In this method, the stationary phase is a strip of chromatography paper, and the mobile phase is a solvent that moves up the paper by capillary action. libretexts.orgtamu.edu The separation is based on the differential partitioning of the components of a mixture between the stationary phase (water adsorbed on the paper) and the mobile phase. libretexts.org

While less common for quantitative analysis of environmental contaminants compared to GC-MS or HPLC, paper chromatography can serve as a preliminary screening tool. chromspec.com The choice of solvent (mobile phase) is critical; for a non-polar compound like this compound, a non-polar solvent would result in a higher Rf value as the compound would have a greater affinity for the mobile phase and travel further up the paper. libretexts.org Conversely, a polar solvent would result in a lower Rf value.

Sample Preparation and Extraction Methods (e.g., QuEChERS)

Effective sample preparation is a critical step to isolate this compound from the sample matrix and remove interfering substances before chromatographic analysis. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique, particularly for pesticide residue analysis in food and environmental samples. sigmaaldrich.comthermofisher.com

The QuEChERS procedure typically involves two main steps: extraction and cleanup. sigmaaldrich.com

Extraction : A homogenized sample is first extracted with a solvent, commonly acetonitrile, in the presence of salts such as magnesium sulfate (B86663) and sodium chloride. sigmaaldrich.comeurl-pesticides.eu The salts help to induce phase separation between the aqueous and organic layers and improve the extraction efficiency. eurl-pesticides.eu

Cleanup : An aliquot of the acetonitrile extract is then subjected to dispersive solid-phase extraction (dSPE) for cleanup. This involves adding specific sorbents to the extract to remove interfering matrix components like lipids, pigments, and sugars. sigmaaldrich.com Common sorbents include primary secondary amine (PSA), C18, and graphitized carbon black (GCB). sigmaaldrich.com

The choice of QuEChERS salts and dSPE sorbents depends on the nature of the analyte and the sample matrix. thermofisher.comweber.hu For acidic compounds, citrate-buffered QuEChERS salts are often used to maintain a lower pH, ensuring the analytes are in their neutral form for efficient partitioning into the acetonitrile layer. weber.hu

Spectroscopic Characterization Techniques for Dichlorobenzophenones

Spectroscopic techniques are invaluable for the structural elucidation and characterization of molecules like dichlorobenzophenones. These methods are based on the interaction of electromagnetic radiation with matter.

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about molecular vibrations, structure, and composition. tandfonline.com It is based on the inelastic scattering of monochromatic light, usually from a laser. When the laser light interacts with a molecule, it can excite the molecule into a higher vibrational state. The scattered light will have a different frequency, and this frequency shift (the Raman shift) is characteristic of the specific molecular bonds and symmetry of the molecule.

The spectral characterization of halogen-substituted compounds can be performed using FT-Raman spectroscopy. chemrxiv.org The resulting spectrum provides a unique molecular fingerprint that can be used for identification. For instance, the Raman spectrum of 2,4'-Dichlorobenzophenone has been documented and is available in spectral databases. nih.gov This technique is complementary to FT-IR spectroscopy and can be a powerful tool for the structural characterization of dichlorobenzophenone isomers. tandfonline.com

Infrared (IR) Spectroscopy

The key functional group, the ketone carbonyl (C=O) group, gives rise to a strong, sharp absorption band in the characteristic region of 1650-1700 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the chlorine substituents on the phenyl rings. The presence of two aromatic rings is confirmed by several bands. The C-H stretching vibrations of the aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings are observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected to produce strong bands in the fingerprint region, typically between 600 and 800 cm⁻¹.

Experimental gas-phase IR spectra for this compound are available in public databases such as the NIST Chemistry WebBook, providing a reference for empirical analysis. researchgate.net Solid-state spectra, often obtained using KBr wafer or Attenuated Total Reflectance (ATR) techniques, are also available and provide complementary information. researchgate.net

Table 1: Characteristic Infrared Absorption Ranges for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carbonyl C=O | Stretching | 1650 - 1700 |

| Aromatic C=C | Stretching | 1400 - 1600 |

UV-Visible Spectroscopy

UV-Visible spectroscopy is employed to study the electronic transitions within this compound. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The UV-Vis spectrum of this compound is characterized by absorption bands originating from π → π* and n → π* electronic transitions associated with its aromatic rings and carbonyl group.

The conjugated system formed by the benzene (B151609) rings and the carbonyl group is the primary chromophore responsible for its UV absorption profile. The spectrum typically shows strong absorption bands corresponding to π → π* transitions and a weaker, longer-wavelength band corresponding to the n → π* transition of the carbonyl group. Data available from the NIST Chemistry WebBook, based on work by Szmant and McGinnis (1952), provides specific absorption maxima for this compound in ethanol. These findings indicate significant absorption in the UV region, which is a key characteristic for its detection and quantification.

Table 2: UV-Visible Spectral Data for this compound in Ethanol

| Wavelength Maximum (λmax) | Log ε (Molar Absorptivity) |

|---|---|

| 254 nm | 4.1 |

| 335 nm | 3.4 |

Data sourced from NIST Chemistry WebBook.

Computational Chemistry and In Silico Studies

Computational chemistry provides powerful tools for investigating the molecular properties and behavior of this compound at an atomic level. Methodologies such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer insights that complement experimental data, aiding in the interpretation of spectroscopic results and predicting molecular behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information, including optimized molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties.

Although specific, in-depth DFT research articles focusing solely on this compound are not widely available in the public domain, the application of this methodology would be standard for a molecule of its nature. DFT calculations would be instrumental in:

Structural Optimization: Predicting the most stable three-dimensional conformation of the molecule, including the dihedral angles between the phenyl rings and the central carbonyl group.

Vibrational Analysis: Calculating the theoretical vibrational spectrum. These computed frequencies, when properly scaled, can be compared with experimental IR and Raman data to provide a definitive assignment for each absorption band.

Electronic Properties: Determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

Molecular Electrostatic Potential (MEP): Generating MEP maps to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Such theoretical calculations are invaluable for understanding the fundamental chemical and physical properties of this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This technique allows researchers to study the dynamic behavior of this compound, providing insights into its conformational flexibility and its interactions with its environment.

As with DFT, dedicated publications detailing MD simulations specifically for this compound are not readily found in the searched literature. However, the application of MD simulations would be highly relevant for several areas of study:

Conformational Analysis: While DFT can find the lowest energy structure, MD simulations can explore the full range of accessible conformations of the molecule at a given temperature, revealing the flexibility of the phenyl rings around the central carbonyl bridge.

Solvation Studies: MD simulations can model the behavior of this compound in various solvents (e.g., water, organic solvents). This allows for the calculation of properties like the solvation free energy and provides a detailed picture of the specific intermolecular interactions (e.g., hydrogen bonding, van der Waals forces) between the solute and solvent molecules.

Interaction with Biomolecules: In toxicological or pharmacological contexts, MD simulations could be used to model the interaction of this compound with biological targets such as proteins or DNA. These simulations can predict binding affinities and identify the key intermolecular forces that stabilize the complex, offering a mechanistic understanding of its biological activity.

Mechanistic Investigations Beyond Degradation

Crystallographic and Structural Analysis of Dichlorobenzophenones

The structural characteristics of dichlorobenzophenones, particularly 4,4'-dichlorobenzophenone (B107185) (DCBP), have been the subject of detailed crystallographic studies. At room temperature, 4,4'-dichlorobenzophenone presents as a monoclinic crystal structure with the space group C2/c. iucr.org The molecule features two non-coplanar phenyl rings. iucr.org X-ray structure analyses have been conducted at various temperatures to understand the conformational changes and structural dynamics of the molecule within the crystal lattice. iucr.org

4,4'-Dichlorobenzophenone is known to exhibit complex polymorphic behavior, undergoing a series of structural phase transitions at low temperatures. iucr.orgresearchgate.net These transitions have been investigated using techniques such as X-ray diffraction, Raman spectroscopy, and nuclear quadrupole resonance (NQR). iucr.orgiucr.org

Studies have established that the transformation from the high-temperature C2/c phase to the low-temperature I2/c phase is not a single event but occurs as a sequence of two closely spaced, first-order phase transitions. iucr.org Upon cooling, transitions have been observed at approximately 186 K and 175 K. iucr.org Between these temperatures, the crystal exists in an intermediate state that is structurally distinct from both the high- and low-temperature phases. iucr.orgiucr.org This intermediate phase is suggested to have an incommensurate structure, where the molecular conformation changes are related to the twisting of the phenyl groups. iucr.org Thermal hysteresis has been observed for these transitions, which is characteristic of first-order transitions. iucr.org Another phase transition has also been identified at a higher temperature of 331 K. researchgate.net

The table below summarizes the crystallographic data for 4,4'-dichlorobenzophenone in its high-temperature and low-temperature phases.

| Parameter | High-Temperature Phase (295 K) | Low-Temperature Phase (164 K) | Low-Temperature Phase (140 K) |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | C2/c | I2/c | I2/c |

| a (Å) | 25.161 | 24.527 (6) | 24.62 (1) |

| b (Å) | 6.104 | 6.064 (1) | 6.091 (1) |

| c (Å) | 7.535 | 7.457 (4) | 7.476 (2) |

| β (°) | 101.98 | 100.10 (2) | 100.14 (3) |

| Volume (ų) | ~1130 | 1091.9 (6) | 1104 (2) |

Data sourced from multiple crystallographic studies. iucr.orgiucr.org

The phase transitions observed in 4,4'-dichlorobenzophenone are closely linked to changes in molecular conformation, specifically the twisting of the phenyl groups. iucr.org The evolution of Raman spectra across the temperature range of the phase transitions suggests that these structural changes are likely due to conformational adjustments in the relative positions of the phenyl rings. iucr.org The strength of intermolecular forces influences properties such as melting and boiling points; stronger forces lead to higher values because more energy is required to overcome these attractions between molecules. masterorganicchemistry.compurdue.edu In the solid state, these forces are responsible for the ordered packing of molecules. The transition between different polymorphic forms involves the rearrangement of molecules into a different crystal lattice, a process governed by the subtle interplay of these intermolecular interactions.

Photocatalytic Applications and Mechanisms in Environmental Remediation (General reference to dichlorophenol)

Photocatalysis has emerged as a promising advanced oxidation process for the degradation of persistent organic pollutants in aqueous systems, including chlorinated phenols like 2,4-dichlorophenol (B122985) (2,4-DCP). nih.govresearchgate.net This technology utilizes semiconductor materials that, upon irradiation with light of suitable energy, generate highly reactive species capable of breaking down complex organic molecules into simpler, less harmful substances.

The photocatalytic degradation of 2,4-dichlorophenol primarily proceeds through a mechanism involving highly reactive hydroxyl radicals (•OH). nih.gov When a semiconductor photocatalyst is irradiated, electron-hole pairs are generated. These charge carriers can react with water and oxygen to produce reactive oxygen species, including •OH radicals.

The degradation pathway involves the attack of these hydroxyl radicals on the aromatic ring of the 2,4-DCP molecule. nih.gov This attack can lead to the displacement of chlorine atoms, a process known as dechlorination. nih.gov The initial steps often result in the formation of partially dechlorinated intermediates such as p-chlorophenol and o-chlorophenol. nih.gov Subsequent and consistent attacks by hydroxyl radicals on these intermediates lead to further dechlorination and the formation of compounds like dihydroxychlorobenzene and its isomers. nih.gov Ultimately, the process aims for complete mineralization, converting the organic pollutant into carbon dioxide, water, and inorganic chloride ions.

The efficiency of the photocatalytic degradation of 2,4-DCP is highly dependent on the design and properties of the photocatalyst. researchgate.netnih.gov Researchers have explored various nanomaterials, including binary oxides and silver halides, to enhance catalytic activity. nih.govcjcatal.com

Silver halide (Ag/AgX, where X = Cl, Br, I) photocatalysts have demonstrated high efficiency in degrading 2,4-DCP under both UV and visible light irradiation. nih.gov These catalysts are often synthesized via methods like hydrothermal synthesis and are characterized using techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM). nih.gov The performance of these catalysts is influenced by several operational parameters, including catalyst loading, the initial pH of the solution, and the initial concentration of the pollutant. nih.gov For instance, with an Ag/AgBr photocatalyst, high degradation efficiencies of over 98% were observed in a wide pH range of 3 to 9. nih.gov

The stability and reusability of the catalyst are also critical factors for practical applications. Studies have shown that the photocatalytic capacity of some catalysts, like Ag/AgBr, can decrease over multiple cycles due to factors like photo erosion on the catalyst surface. nih.gov The degradation kinetics often follow the pseudo-first-order Langmuir-Hinshelwood model. nih.govresearchgate.net

The table below provides an overview of the performance of different photocatalysts in the degradation of 2,4-dichlorophenol.

| Photocatalyst | Light Source | Degradation Efficiency (%) | Time (h) | Key Findings |

|---|---|---|---|---|

| Ag/AgBr | UV | 83.37 | 5 | Optimal performance among Ag/AgX (X=Cl, Br, I) catalysts. researchgate.netnih.gov |

| Ag/AgBr | Visible | 89.39 | 5 | Efficiency is affected by pH and catalyst loading. nih.govnih.gov |

| V₂O₅-TiO₂ | UV | - | - | Catalytic activity evaluated for 2,4-DCP degradation. cjcatal.com |

Performance data is dependent on specific experimental conditions such as pollutant concentration, catalyst dosage, and pH. nih.gov

Future Research Directions and Applications of Dichlorobenzophenones

Development of Novel Dichlorobenzophenone Derivatives for Specific Applications

The foundational structure of 2,4-Dichlorobenzophenone lends itself to the synthesis of new derivatives with potentially valuable biological activities. The core structure can be chemically modified to create a variety of related compounds. For instance, the synthesis of chalcones, a class of compounds known for a wide range of biological activities, can be achieved through the condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde. This suggests a pathway for creating novel chalcone (B49325) derivatives from a 2,4-dichloroacetophenone precursor, which could then be further modified to create derivatives of this compound. These new molecules could be designed and screened for specific therapeutic or industrial applications.

Future research will likely focus on creating libraries of these novel derivatives and evaluating their potential in areas such as antimicrobial or anticancer therapies. The versatility of the benzophenone (B1666685) scaffold allows for the introduction of various functional groups, which can significantly alter the compound's properties and biological activity.

Refinement of Environmental Remediation Strategies Involving Dichlorobenzophenones

The presence of dichlorobenzophenones and related compounds in the environment necessitates the development of effective remediation techniques. Current research into the environmental fate of similar chlorinated compounds, such as 2,4-dichlorophenol (B122985) (2,4-DCP), provides a strong basis for developing strategies for this compound.

Photocatalytic Degradation:

Advanced oxidation processes, particularly photocatalysis, have shown promise in degrading persistent organic pollutants. Studies on 2,4-DCP have demonstrated that photocatalysts can effectively break down the molecule under UV and visible light irradiation nih.gov. For example, one study found that an Ag/AgBr photocatalyst achieved 89.39% degradation of 2,4-DCP after 5 hours of visible light irradiation nih.gov. Future research could adapt and optimize these photocatalytic systems for the specific degradation of this compound, focusing on catalyst efficiency, reaction kinetics, and the identification of degradation byproducts.

Bioremediation:

Bioremediation, which utilizes microorganisms to break down pollutants, is considered an environmentally friendly and cost-effective approach nih.gov. Numerous microbial strains have been identified that can degrade 2,4-dichlorophenoxyacetic acid (2,4-D), a related herbicide nih.gov. These microorganisms employ enzymatic pathways to break down the chemical structure nih.gov. Future research should focus on identifying and engineering microbial consortia or specific enzymes that can effectively degrade this compound. This could involve screening for naturally occurring microorganisms in contaminated sites or using genetic engineering to enhance the degradative capabilities of known strains. Immobilizing enzymes, such as laccase, on materials like biochar has also been shown to enhance the degradation of 2,4-DCP in soil, suggesting a potential strategy for this compound remediation nih.gov.

Interactive Table: Environmental Remediation Approaches for Related Compounds

| Remediation Strategy | Target Compound | Key Findings | Potential for this compound |

| Photocatalysis | 2,4-Dichlorophenol (2,4-DCP) | Ag/AgBr photocatalyst achieved 89.39% degradation under visible light nih.gov. | High potential for adaptation and optimization. |

| Bioremediation | 2,4-Dichlorophenoxyacetic acid (2,4-D) | Various microbial strains and enzymatic pathways have been identified for degradation nih.gov. | Promising avenue for research, including enzyme and microbial screening. |

| Immobilized Enzymes | 2,4-Dichlorophenol (2,4-DCP) | Biochar-immobilized laccase improved degradation in soil nih.gov. | A viable strategy for enhancing bioremediation efforts. |

Further Elucidation of Biological Activities and Toxicological Profiles

A comprehensive understanding of the biological activities and toxicological profile of this compound is crucial for assessing its potential risks and applications. While extensive data exists for related compounds like 2,4-D, specific research on this compound is still emerging.

In Vitro Studies:

Recent in vitro studies have begun to shed light on the biological interactions of dichlorobenzophenones. For example, a comparative in vitro and in silico study on 4,4'-dichlorobenzophenone (B107185), an isomer of this compound, found that it could bind to estrogen receptors (ERα and ERβ) and exhibit pro-proliferative effects on MCF-7 breast cancer cells in an ER-dependent manner nih.gov. These findings suggest that dichlorobenzophenones may act as endocrine disruptors. Another study noted that the metabolite p,p'-DCBP (4,4'-dichlorobenzophenone) has demonstrated potent antiandrogen activity in vitro pops.int. Further in vitro research is needed to specifically characterize the endocrine-disrupting potential of the 2,4- isomer and to explore other potential biological targets and mechanisms of action.

In Vivo Studies:

While in vivo data for this compound is limited, studies on related compounds provide a framework for future investigations. For instance, toxicological assessments of 2,4-D have identified various effects in animal models orst.edu. Future in vivo studies on this compound should aim to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for acute and chronic toxicity. These studies are essential for establishing a comprehensive toxicological profile and for informing risk assessments.

Advanced Computational Modeling for Predictive Research

Computational toxicology and modeling offer powerful tools for predicting the potential toxicity of chemicals, reducing the need for extensive animal testing, and prioritizing compounds for further investigation fiveable.meazolifesciences.com.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are computational models that relate the chemical structure of a compound to its biological activity or toxicity fiveable.me. By analyzing the physicochemical properties and structural features of a series of molecules, QSAR models can be developed to predict the activity of new, untested compounds. Research on benzophenone derivatives has demonstrated the utility of QSAR in predicting antimalarial activity nih.gov. Future research could focus on developing robust QSAR models specifically for dichlorobenzophenone derivatives to predict their potential toxicity, endocrine-disrupting activity, or other biological effects. This would enable the rapid screening of large virtual libraries of derivatives and help guide the synthesis of compounds with desired properties while minimizing potential hazards.

Molecular Docking and Other In Silico Methods:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the binding of small molecules to protein targets. In silico studies have been used to investigate the binding of DDT analogs, including 4,4'-dichlorobenzophenone, to estrogen receptors, revealing binding modes similar to that of 17β-estradiol nih.gov. Future computational research on this compound could employ molecular docking to explore its potential interactions with a wide range of biological targets, helping to elucidate its mechanisms of action and predict potential off-target effects. Other in silico approaches, such as physiologically based pharmacokinetic (PBPK) modeling, can be used to predict the ADME properties of the compound in different species, further enhancing our understanding of its toxicological profile inotiv.com.

The integration of these advanced computational models will be instrumental in guiding future experimental research on this compound, accelerating the discovery of its potential applications, and ensuring a thorough assessment of its environmental and health impacts.

Q & A

Q. What experimental techniques are essential for structural characterization of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for resolving crystal structures, as demonstrated in studies of related chlorinated benzophenones . For rapid characterization, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies chlorine substitution patterns on aromatic rings, while mass spectrometry confirms molecular weight (251.11 g/mol) and fragmentation pathways. Infrared spectroscopy verifies the carbonyl (C=O) stretch at ~1660 cm⁻¹, a key functional group .

Advanced Research Questions

Q. How do pH and environmental conditions influence the degradation pathways of this compound in aqueous systems?

- Methodological Answer : Under alkaline conditions (pH 9), this compound degrades rapidly (half-life: 9 minutes) via hydroxyl radical attack, forming intermediates like chlorobenzoic acids. In contrast, acidic conditions (pH 5.8) slow degradation (half-life: 47 days). Researchers should use buffered solutions and two-dimensional thin-layer chromatography (2D-TLC) to track degradation products, though TLC limitations (e.g., 27% radioactivity unaccounted for) necessitate validation via HPLC-MS .

Q. What analytical challenges arise when distinguishing this compound from its structural isomers?

- Methodological Answer : Isomers like 4,4′-dichlorobenzophenone (CAS 90-98-2) and 2,4′-dichlorobenzophenone (CAS 85-29-0) exhibit nearly identical molecular weights but distinct melting points (e.g., 338.4 K for 2,4′ vs. higher for 4,4′) . Differential scanning calorimetry (DSC) and high-resolution mass spectrometry (HRMS) are critical for differentiation. Misidentification risks arise when relying solely on CAS numbers, as evidenced by conflicting literature reports .

Q. How can researchers design experiments to study the environmental persistence of this compound as a DDT metabolite?

- Methodological Answer : Use ectomycorrhizal fungi (e.g., Xerocomus chrysenteron) to simulate microbial degradation of DDT to this compound. Monitor metabolites via isotopic labeling (e.g., ¹⁴C-tracing) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). Control variables include soil pH, organic matter content, and microbial diversity to mimic natural ecosystems .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported melting points and CAS numbers for dichlorobenzophenone isomers?

- Methodological Answer : Cross-reference multiple databases (e.g., NIST Chemistry WebBook, Reaxys) and validate purity via elemental analysis. For example, this compound (CAS 85-29-0) has a confirmed melting point of 338.4 K, whereas 4,4′-isomers (CAS 90-98-2) show higher thermal stability. Discrepancies often stem from mislabeling in older literature, requiring updated spectroscopic validation .

Q. What strategies improve the reliability of TLC-based analysis for this compound degradation studies?

- Methodological Answer : Combine TLC with radiometric detection (e.g., ¹⁴C-labeled compounds) to quantify unaccounted radioactivity. Use silica gel plates with fluorescent indicators and dual solvent systems (e.g., hexane:ethyl acetate gradients) to enhance resolution. Confirm spots via co-elution with authentic standards and secondary techniques like GC-MS .

Methodological Optimization

Q. How can computational methods aid in predicting the reactivity of this compound in photodegradation studies?

- Methodological Answer : Density functional theory (DFT) calculations predict bond dissociation energies (BDEs) for C-Cl and C=O bonds, identifying vulnerable sites for UV-induced cleavage. Pair computational results with experimental data from photolysis chambers and LC-MS to validate degradation pathways .

Q. What experimental design principles apply to Fenton’s reagent-based oxidation of chlorinated aromatics like this compound?

- Methodological Answer : Use a multivariable approach to optimize Fe²⁺/H₂O₂ ratios, temperature, and reaction time. For example, higher Fe²⁺ concentrations enhance hydroxyl radical generation but may require pH adjustment to prevent precipitation. Response surface methodology (RSM) statistically identifies optimal conditions for maximal degradation efficiency .

Advanced Applications

Q. How does this compound serve as a biomarker in pesticide residue analysis?

- Methodological Answer : As a metabolite of dicofol and DDT, it is quantified in environmental matrices using EPA Method 8270 (GC-MS) with solid-phase extraction (SPE) cleanup. Calibrate with certified reference materials (CRMs) and spike-recovery experiments to ensure accuracy in soil and water samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.